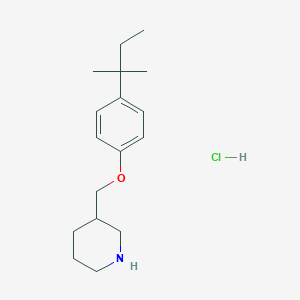

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride

Description

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride is a piperidine derivative featuring a tert-pentyl-substituted phenoxy methyl group and a hydrochloride salt. Piperidine derivatives are often studied for their biological activity, particularly in central nervous system targeting, due to their ability to interact with neurotransmitter receptors or transporters . The tert-pentyl group (2,4,4-trimethylpentan-2-yl) introduces steric bulk and hydrophobicity, which may influence solubility, metabolic stability, and binding affinity compared to other substituents .

Properties

IUPAC Name |

3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO.ClH/c1-4-17(2,3)15-7-9-16(10-8-15)19-13-14-6-5-11-18-12-14;/h7-10,14,18H,4-6,11-13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLXQNFEFRKTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220029-25-3 | |

| Record name | Piperidine, 3-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride typically involves the reaction of 4-(tert-pentyl)phenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Drug Development

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride is primarily investigated for its pharmacological properties, particularly as a lead compound in drug development. Its structural features allow for interactions with various biological targets, making it valuable in several therapeutic areas:

- Neuropharmacology : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, including opioid receptors, indicating potential analgesic effects. Further research is needed to elucidate these interactions and their therapeutic implications.

- Pain Management : Research has shown that this compound significantly reduces pain responses in rodent models when administered at specific dosages, supporting its development as a novel analgesic agent.

Neuroprotective Effects

A notable study investigated the neuroprotective effects of this compound on ischemia-induced neuronal damage in animal models. Results indicated that the compound reduced neuronal death and improved functional recovery, suggesting potential therapeutic applications for stroke patients.

Case Study 1: Neuroprotective Studies

In a study focusing on neuroprotection, the compound was administered to animal models subjected to ischemic conditions. The findings demonstrated a significant reduction in neuronal death and enhanced recovery of motor functions post-stroke. These results highlight the potential of this compound as a therapeutic agent for neurological disorders.

Case Study 2: Pain Management Research

Another study assessed the analgesic properties of the compound through behavioral assays on rodent models. The administration of varying doses resulted in a marked decrease in pain perception, indicating its efficacy as an analgesic. This positions the compound as a promising candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of 3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Molecular Properties

The table below compares the target compound with similar piperidine derivatives, emphasizing substituent effects and molecular characteristics:

Key Observations :

- Electrochemical Effects : Chloro substituents (e.g., ) are electron-withdrawing, altering electronic distribution compared to electron-donating alkyl groups like tert-pentyl.

- Pharmacological Activity : Paroxetine () demonstrates how substituents like fluorophenyl and methylenedioxy groups confer serotonin reuptake inhibition, suggesting that tert-pentyl derivatives might be tailored for similar targeting.

Regulatory and Environmental Considerations

- Regulatory Status : 4-(Diphenylmethoxy)piperidine HCl is listed in Chinese chemical inventories (IECSC), suggesting compliance with regional regulations . Paroxetine is a globally regulated pharmaceutical .

- Environmental Impact: Limited data exist for most analogs; 4-(Diphenylmethoxy)piperidine HCl lacks comprehensive ecotoxicological studies .

Biological Activity

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride, a piperidine derivative, has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxy group and a tert-pentyl moiety, which influences its steric and electronic characteristics. These modifications are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Receptor Modulation : The compound is known to interact with various receptors, including histamine H3 and sigma-1 receptors. Such interactions suggest potential applications in pain management and neuroprotection .

- Enzyme Inhibition : It may inhibit specific enzymes, leading to altered metabolic pathways. For instance, studies indicate that similar piperidine derivatives can inhibit enzymes involved in inflammatory responses .

Biological Activity Overview

The biological effects of this compound can be categorized into several key areas:

- Analgesic Properties : Research indicates that derivatives of piperidine can exhibit analgesic effects by modulating pain pathways through receptor interactions .

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Some studies have explored the compound's effectiveness against microbial pathogens, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

- Study on Pain Management : A dual piperidine-based ligand showed significant affinity for histamine receptors, indicating potential use in treating nociceptive pain . The binding affinities were measured with Ki values ranging from 2.7 to 6.2 nM.

- Inflammatory Response Inhibition : Research highlighted that certain piperidine derivatives could inhibit smooth muscle proliferation associated with vascular occlusive conditions, suggesting therapeutic potential in treating diseases like atherosclerosis .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring can significantly affect biological activity. For example, modifications that enhance lipophilicity have been shown to improve receptor binding affinities and overall bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrolysis of intermediates under basic conditions, using solvents such as amides, sulfoxides, or cyclic ethers . Optimization of solvent systems (e.g., dimethylformamide vs. tetrahydrofuran) and base strength (e.g., NaOH vs. KOH) is critical for minimizing side reactions. For example, evidence from analogous piperidine derivatives suggests that polar aprotic solvents enhance nucleophilic substitution efficiency, while stronger bases may accelerate hydrolysis but risk decomposition . Yield improvements often require iterative adjustments to temperature (e.g., 60–80°C) and reaction time (12–24 hours) .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals:

- ¹H NMR : δ 1.2–1.4 ppm (tert-pentyl CH3 groups), δ 3.5–4.0 ppm (piperidine CH2-O linkage) .

- ¹³C NMR : Confirm the presence of the aryl ether (C-O-C) at ~150 ppm and the piperidine ring carbons at 40–60 ppm . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Contradictions in solubility data (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or hydration states. To resolve this, perform differential scanning calorimetry (DSC) to identify melting point variations (>2°C differences suggest polymorphism) . Solubility studies should use standardized buffers (e.g., phosphate-buffered saline) under controlled temperatures. For example, evidence from similar hydrochlorides shows that solubility in ethanol increases from 5 mg/mL to 20 mg/mL at 50°C .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites on the aryl ring and steric effects from the tert-pentyl group . For example, frontier molecular orbital analysis predicts higher reactivity at the para position of the phenoxy group. Coupling these insights with experimental validation (e.g., bromination reactions) reduces trial-and-error screening by >50% .

Q. How can researchers address conflicting bioactivity data in preclinical studies (e.g., receptor binding vs. functional assays)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or receptor subtype selectivity. Use orthogonal assays:

- Radioligand binding : Measure affinity (Ki) for target receptors (e.g., serotonin transporters) .

- Functional assays : Validate efficacy via cAMP or calcium flux measurements . Normalize data to internal controls (e.g., sertraline for serotonin reuptake inhibition) and statistically analyze batch-to-batch variability .

Q. What strategies optimize scaled-up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Pilot-scale reactions (1–10 L) require strict control of mixing efficiency and temperature gradients. For stereosensitive steps (e.g., piperidine ring formation), use jacketed reactors with precise cooling (±1°C) and high-shear impellers to ensure homogeneity . Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and implement in-process checks to detect racemization . Evidence from related compounds shows that scaling from 1 g to 1 kg reduces ee by <2% when mixing time is optimized .

Q. How can researchers mitigate toxicity concerns when in vivo data are limited?

- Methodological Answer : Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to identify structural alerts (e.g., piperidine-related hepatotoxicity) . Complement this with in vitro assays:

- Cytotoxicity : HepG2 cell viability assays at 10–100 µM .

- hERG inhibition : Patch-clamp studies to assess cardiac risk . If data remain inconclusive, conduct acute toxicity studies in rodents (OECD 423) at sub-milligram doses .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for hydrolysis steps to avoid byproducts .

- Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Data Analysis : Use multivariate statistics (e.g., PCA) to resolve assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.